3-Aminodihydrofuran-2(3H)-one hydrobromide

Description

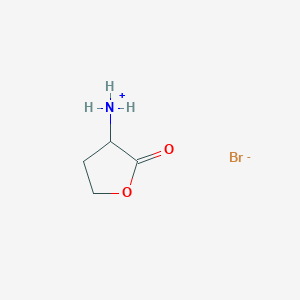

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminooxolan-2-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.BrH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLNTBLOABOJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1192-20-7 (Parent) | |

| Record name | Hydrobromide alpha-amino-gamma-butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light beige crystalline powder; [Acros Organics MSDS] | |

| Record name | alpha-Amino-gamma-butyrolactone hydrobromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6305-38-0 | |

| Record name | Homoserine lactone hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6305-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrobromide alpha-amino-gamma-butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6305-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrobromide α-amino-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 3-Aminodihydrofuran-2(3H)-one hydrobromide?

A Technical Guide to 3-Aminodihydrofuran-2(3H)-one Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound, also widely known as L-Homoserine lactone hydrobromide. It details the compound's chemical and physical properties, stability, and core reactivity. This guide includes a detailed experimental protocol for its use as a key reactant in the synthesis of N-acyl-L-homoserine lactones (AHLs), molecules central to bacterial quorum sensing. The biological context of this compound as a precursor to quorum sensing signals is explored, and key pathways and experimental workflows are visualized using Graphviz diagrams. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Structure

This compound is the hydrobromide salt of the L-enantiomer of homoserine lactone. It serves as a fundamental building block in chemical synthesis, particularly for creating derivatives used in bacteriology and drug discovery.[1][2] Its structure consists of a five-membered lactone (a cyclic ester) ring with an amino group at the alpha position.

| Identifier | Value |

| Chemical Name | (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide |

| Synonyms | L-Homoserine lactone hydrobromide, (S)-(-)-alpha-Amino-gamma-butyrolactone hydrobromide[3] |

| CAS Number | 15295-77-9[4] |

| Molecular Formula | C₄H₈BrNO₂[4] or BrH*C₄H₇NO₂[2] |

| Canonical SMILES | C1COC(=O)[C@H]1N.Br[5] |

| Isomeric SMILES | O=C1OCC[C@@H]1N.Br[4] |

| InChI | InChI=1S/C4H7NO2.BrH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m0./s1[2] |

| InChIKey | MKLNTBLOABOJFZ-DFWYDOINSA-N[5] |

Physicochemical Properties

The compound is typically supplied as a solid and exhibits sensitivity to moisture. Proper storage is crucial to maintain its integrity.

| Property | Value |

| Appearance | White to slightly yellow crystalline powder[2] |

| Molecular Weight | 182.02 g/mol [3][4] |

| Melting Point | 225 °C (decomposes)[2] |

| Boiling Point | 281.4 °C at 760 mmHg[2] |

| Flash Point | 124 °C[2] |

| Solubility | Slightly soluble in Methanol and Water[5] |

| Vapor Pressure | 0.00233 mmHg at 25°C[2] |

| Stability | Hygroscopic (moisture sensitive)[5] |

| Storage Conditions | 2-8°C, stored under an inert atmosphere[5][6] |

Computed Molecular Properties

Computational data provides further insight into the molecule's characteristics, which can be useful for modeling and predicting its behavior in various chemical and biological systems.

| Property | Value |

| Polar Surface Area (PSA) | 52.32 Ų[4] |

| LogP | -0.1615[4] |

| Hydrogen Bond Donor Count | 1[4] |

| Hydrogen Bond Acceptor Count | 3[4] |

| Rotatable Bond Count | 0[4] |

| Exact Mass | 180.97384 Da[5] |

| Heavy Atom Count | 8[5] |

| Complexity | 91.7[5] |

Reactivity and Spectroscopic Data

Reactivity: The primary reactivity of this compound centers on its primary amine group. This amine is readily acylated, making the compound an essential precursor for the synthesis of N-acyl-L-homoserine lactones (AHLs).[2][5] This reaction is fundamental to research in quorum sensing, as AHLs are the signaling molecules.

Experimental Protocols

Protocol: Synthesis of N-acyl-L-homoserine lactones (AHLs)

This protocol details the synthesis of AHLs, the biologically active signaling molecules, using this compound as the starting material. This method is adapted from established carbodiimide-mediated coupling procedures.[5]

Objective: To acylate the primary amine of L-Homoserine lactone hydrobromide with a fatty acid to produce the corresponding N-acyl-L-homoserine lactone.

Materials:

-

(S)-3-Aminodihydrofuran-2(3H)-one hydrobromide

-

Alkanoic (fatty) acid of desired chain length (e.g., hexanoic acid, decanoic acid)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

5% (v/v) HCl aqueous solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve the desired fatty acid and (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide in the chosen solvent (DCM or THF).

-

Add DMAP to the mixture.

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Slowly add EDC to the reaction mixture dropwise.

-

Allow the reaction to stir at room temperature for 24 hours.

Work-up and Purification:

-

After 24 hours, wash the reaction mixture with a 5% (v/v) HCl aqueous solution.

-

Extract the aqueous layer with ethyl acetate or DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified using column chromatography on silica gel to yield the pure N-acyl-L-homoserine lactone.

Biological Context: Role in Quorum Sensing

This compound is not biologically active itself but is a critical precursor to N-acyl-L-homoserine lactones (AHLs). AHLs are the primary signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria.[6][11][12]

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[11] This coordinated behavior is crucial for processes such as biofilm formation, virulence factor secretion, and bioluminescence.[13]

The canonical QS system involves two key proteins:

-

LuxI-type Synthase: An enzyme that synthesizes a specific AHL molecule.[11]

-

LuxR-type Receptor: A transcriptional regulator that binds to its cognate AHL signal.[11]

At low cell densities, AHLs diffuse away from the cells. As the population grows, the extracellular concentration of AHLs increases. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to their LuxR-type receptors. This AHL-receptor complex then binds to specific DNA promoter regions, activating or repressing the transcription of target genes, leading to a coordinated population-wide response. Because of its central role, inhibiting AHL synthesis or reception is a major strategy in the development of anti-virulence and anti-biofilm agents.[14][15]

References

- 1. L-Homoserine lactone hydrobromide - CAS-Number 15295-77-9 - Order from Chemodex [chemodex.com]

- 2. High Purity L-HOMOSERINE LACTONE HYDROBROMIDE 15295-77-9 solid [tsaminoacid.com]

- 3. Homoserine lactone hydrobromide | C4H8BrNO2 | CID 73508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)- | C4H8ClNO2 | CID 2733667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-Homoserine lactone hydrochloride(2185-03-7) 1H NMR spectrum [chemicalbook.com]

- 9. 2185-03-7|(S)-3-Aminodihydrofuran-2(3H)-one hydrochloride|BLD Pharm [fr.bldpharm.com]

- 10. 2185-03-7|(S)-3-Aminodihydrofuran-2(3H)-one hydrochloride|BLD Pharm [bldpharm.com]

- 11. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]

- 12. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 15. Synthesis and Biological Evaluation of Novel L-Homoserine Lactone Analogs as Quorum Sensing Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Aminodihydrofuran-2(3H)-one Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Aminodihydrofuran-2(3H)-one hydrobromide, a key intermediate in the synthesis of various pharmaceuticals. This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development in this area.

Introduction

3-Aminodihydrofuran-2(3H)-one, also known as α-amino-γ-butyrolactone, is a chiral molecule of significant interest in medicinal chemistry and drug development. Its hydrobromide salt is a stable, crystalline solid that serves as a crucial building block for the synthesis of a variety of bioactive molecules. This guide will focus on the two principal and most widely employed synthetic routes to obtain this compound: the pathway commencing from L-methionine and the direct cyclization of L-homoserine.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two distinct pathways, each with its own set of advantages and considerations.

1. Synthesis from L-Methionine: This is a widely utilized industrial method that proceeds through a multi-step sequence. The key transformations involve the conversion of the thioether group of methionine into a suitable leaving group, followed by hydrolysis to form a homoserine intermediate, which then undergoes acid-catalyzed cyclization.

2. Synthesis from L-Homoserine: This pathway offers a more direct approach, involving the acid-catalyzed intramolecular cyclization of L-homoserine to directly yield the desired lactone.

The following diagram illustrates the logical relationship between the starting materials and the final product.

Caption: Overview of the primary synthetic routes to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key synthesis pathways, providing a comparative overview of reported yields and reaction conditions.

Table 1: Synthesis from L-Methionine

| Step | Reagents and Conditions | Yield (%) | Reference |

| 1. Sulfonium Salt Formation | L-Methionine, Dimethyl Sulfate, Sulfuric Acid in Alcohol-Water | High | [1] |

| 2. Hydroxylation | Alkaline conditions (pH 8-10), e.g., Na2CO3, K2CO3 | - | [1] |

| 3. Cyclization and Salt Formation | Hydrobromic Acid | 72-83% (overall for one-pot) | [1] |

Table 2: Synthesis from L-Homoserine

| Step | Reagents and Conditions | Yield (%) | Reference |

| 1. Cyclization and Salt Formation | L-Homoserine, Hydrobromic Acid, Reflux | High | This is a known transformation, specific yield data from a single source is not readily available in the initial search. |

Experimental Protocols

Pathway 1: Synthesis from L-Methionine (One-Pot Procedure)

This protocol is a generalized representation based on patent literature and may require optimization.

Workflow Diagram:

Caption: Experimental workflow for the one-pot synthesis from L-Methionine.

Methodology:

-

Sulfonium Salt Formation: In a suitable reaction vessel, L-methionine is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. Sulfuric acid is added as a promoter. Dimethyl sulfate is then added, and the reaction mixture is stirred at a controlled temperature (typically 30-40 °C) for several hours (4-9 hours) to form the sulfonium salt intermediate.[1]

-

Hydroxylation: The reaction mixture is then made alkaline by the addition of a base such as sodium carbonate or potassium carbonate to a pH of 8-10.[1] This facilitates the hydrolysis of the sulfonium salt to L-homoserine.

-

Cyclization and Isolation: Following the hydrolysis, the reaction mixture is acidified with hydrobromic acid. The solvent is then partially removed under reduced pressure, and the mixture is cooled to induce crystallization of this compound. The crystalline product is collected by filtration, washed with a cold solvent (e.g., isopropanol), and dried under vacuum.

Pathway 2: Synthesis from L-Homoserine

This protocol describes the direct cyclization of L-homoserine.

Workflow Diagram:

Caption: Experimental workflow for the synthesis from L-Homoserine.

Methodology:

-

Reaction Setup: L-homoserine is suspended in an aqueous solution of hydrobromic acid.

-

Cyclization: The mixture is heated to reflux and maintained at this temperature for a period sufficient to complete the cyclization. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, the solution is cooled, which typically induces the crystallization of the hydrobromide salt. The crude product is collected by filtration. For higher purity, the product can be recrystallized from a suitable solvent system, such as a mixture of ethanol and diethyl ether. The purified crystals are then dried under vacuum.

Conclusion

The synthesis of this compound can be effectively achieved from either L-methionine or L-homoserine. The choice of pathway may depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific requirements for purity. The one-pot synthesis from L-methionine offers an efficient route with high overall yields.[1] The direct cyclization of L-homoserine provides a more straightforward approach. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in the selection and implementation of the most suitable synthetic strategy for their specific needs. Further optimization of the provided protocols may be necessary to achieve desired outcomes in a particular laboratory setting.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3-Aminodihydrofuran-2(3H)-one Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key physicochemical properties of 3-Aminodihydrofuran-2(3H)-one hydrobromide. Also known by synonyms such as α-Amino-γ-butyrolactone hydrobromide and Homoserine lactone hydrobromide, this compound is a fundamental building block in the synthesis of various biologically active molecules. It is notably a core component of N-acyl homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing. This document consolidates available spectroscopic data, outlines experimental protocols for its synthesis and modification, and visualizes its role in relevant biological pathways.

Molecular Structure and Physicochemical Properties

This compound is the hydrobromide salt of a cyclic ester (lactone) bearing an amino group at the alpha position relative to the carbonyl. The molecule possesses a chiral center at the C3 carbon, and thus exists as two enantiomers, (S)- and (R)-3-Aminodihydrofuran-2(3H)-one hydrobromide, as well as the racemic mixture.

The molecular formula of the compound is C₄H₈BrNO₂. Key physicochemical and structural data are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈BrNO₂ | [1] |

| Molecular Weight | 182.02 g/mol | [1][2] |

| IUPAC Name | 3-aminooxolan-2-one;hydrobromide | [1] |

| Appearance | White to light beige crystalline powder | [1][3] |

| Melting Point | 220-225 °C (decomposes) | |

| Solubility | Soluble in water (20 mg/ml) | [4][5] |

Table 2: Stereoisomer-Specific Data

| Isomer | CAS Number | Specific Rotation [α]D | Reference(s) |

| (S)-enantiomer | 15295-77-9 | -21° (c=1 in H₂O) | [2] |

| (R)-enantiomer | 110045-70-0 | Not reported | [6] |

| Racemate (DL) | 6305-38-0 | Not applicable | [1] |

Stereochemistry

The stereochemistry of 3-Aminodihydrofuran-2(3H)-one is defined by the configuration at the C3 chiral center. The (S)-enantiomer is often referred to as L-Homoserine lactone hydrobromide, while the (R)-enantiomer is referred to as D-Homoserine lactone hydrobromide. The absolute configuration of the enantiomers dictates their interaction with other chiral molecules, which is of critical importance in drug development and molecular biology. While X-ray crystallographic data for the hydrobromide salt has not been reported in the literature, the stereochemistry is well-established through chiral synthesis and spectroscopic methods.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed peak lists are not consistently published, analysis of available spectral data allows for the following assignments.

¹H NMR (Proton NMR): A ¹H NMR spectrum for the racemic hydrobromide is publicly available. The spectrum displays characteristic signals for the protons in the molecule. The protons on the carbon adjacent to the oxygen (C5) are expected to be the most deshielded of the methylene groups. The proton on the chiral carbon (C3) will be coupled to the adjacent methylene protons (C4). The amino group protons are often broad and may exchange with solvent protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the furanone ring. The carbonyl carbon (C2) will be the most deshielded, appearing at the downfield end of the spectrum. The carbon bearing the amino group (C3) and the carbon bonded to the ring oxygen (C5) will also have characteristic chemical shifts.

Table 3: Predicted and Observed Spectroscopic Data

| Data Type | Observation |

| ¹H NMR | Signals corresponding to -CH₂-CH₂-O-, -CH(NH₃⁺)-, and -NH₃⁺ protons are expected. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and oxygen heteroatom. |

| ¹³C NMR | Four signals are expected, with the carbonyl carbon at ~170-180 ppm, the C-O carbon at ~60-70 ppm, the C-N carbon at ~50-60 ppm, and the remaining methylene carbon at ~20-30 ppm. |

| FTIR (KBr Pellet) | Characteristic peaks for N-H stretching of the ammonium salt, C=O stretching of the lactone, and C-O stretching are expected. |

Experimental Protocols

Synthesis of (S)-3-Aminodihydrofuran-2(3H)-one Hydrobromide

Protocol: Synthesis from L-Methionine

-

S-alkylation: L-methionine is reacted with a suitable alkylating agent (e.g., methyl iodide or dimethyl sulfate) to form a sulfonium salt.

-

Hydrolysis and Cyclization: The sulfonium salt is then hydrolyzed under acidic conditions. The resulting homoserine intermediate undergoes spontaneous lactonization to form the dihydrofuranone ring.

-

Salt Formation: The reaction mixture is treated with hydrobromic acid to precipitate the desired hydrobromide salt.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Acylation of L-Homoserine Lactone Hydrobromide

This compound is a key precursor for the synthesis of N-acyl homoserine lactones (AHLs). A general procedure for the acylation is provided below.[7]

Protocol: Synthesis of N-Acyl Homoserine Lactones

-

A mixture of the desired fatty acid and (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide is prepared in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

The mixture is stirred at room temperature for approximately 15 minutes.

-

A coupling agent, such as N-(3-(dimethylamino)propyl)-N'-ethylcarbodiimide (EDC), is added dropwise. A catalyst like 4-dimethylaminopyridine (DMAP) may also be included.

-

The reaction is stirred for 24 hours.

-

The reaction mixture is then washed with a dilute acid solution (e.g., 5% HCl) and extracted with an organic solvent.

-

The crude product is purified by silica gel column chromatography.

Biological Relevance and Signaling Pathways

3-Aminodihydrofuran-2(3H)-one is the core structural motif of N-acyl homoserine lactones (AHLs), which are crucial signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria.[8] QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on their population density.

The LuxI/LuxR Quorum Sensing Pathway

A well-characterized AHL-mediated QS system is the LuxI/LuxR pathway.[8]

-

Signal Synthesis: An AHL synthase, typically a LuxI homolog, synthesizes a specific AHL molecule. The acyl chain of the AHL is derived from fatty acid biosynthesis.

-

Signal Diffusion: The AHL molecule is small and can diffuse across the bacterial cell membrane.

-

Signal Reception: At low cell densities, the concentration of AHL outside the cell is low. As the bacterial population grows, the concentration of AHL increases.

-

Transcriptional Regulation: When the AHL concentration reaches a certain threshold, it binds to and activates a transcriptional regulator protein, typically a LuxR homolog.

-

Gene Expression: The AHL-LuxR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, leading to their coordinated expression. These genes often code for virulence factors, biofilm formation proteins, or bioluminescence enzymes.

References

- 1. Homoserine lactone hydrobromide | C4H8BrNO2 | CID 73508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. High Purity L-HOMOSERINE LACTONE HYDROBROMIDE 15295-77-9 solid [tsaminoacid.com]

- 4. L-Homoserine lactone hydrobromide - CAS-Number 15295-77-9 - Order from Chemodex [chemodex.com]

- 5. adipogen.com [adipogen.com]

- 6. 110045-70-0|(R)-3-Aminodihydrofuran-2(3H)-one hydrobromide|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Aminodihydrofuran-2(3H)-one Hydrobromide: A Key Building Block for Quorum Sensing Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Aminodihydrofuran-2(3H)-one hydrobromide, a pivotal chemical intermediate. The focus is on its chemical identity, its significant role as a precursor in the synthesis of bacterial signaling molecules, and its application in the development of novel antimicrobial strategies. This document offers detailed experimental protocols and visual representations of relevant biological pathways and synthetic workflows to support advanced research and development.

Core Compound Identification and Properties

3-Aminodihydrofuran-2(3H)-one, also known as homoserine lactone, is a chiral heterocyclic compound. The hydrobromide salt is a common and stable form used in synthesis. The (S)-enantiomer is particularly significant as it forms the core structure of N-acyl homoserine lactones (AHLs), which are crucial signaling molecules in many Gram-negative bacteria.

Table 1: Chemical and Physical Data for (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide

| Property | Value | Reference |

| IUPAC Name | (3S)-3-aminodihydrofuran-2(3H)-one hydrobromide | [1] |

| Synonyms | (S)-(-)-alpha-Amino-gamma-butyrolactone hydrobromide, L-Homoserine lactone hydrobromide | [2][3] |

| CAS Number | 15295-77-9 | [2][3] |

| Molecular Formula | C₄H₈BrNO₂ | [4] |

| Molecular Weight | 182.02 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 225°C (decomposes) | [6] |

| Purity | Typically ≥97% | [3][4] |

| Storage | -20°C, under inert atmosphere | [3][4] |

Biological Significance: The Gateway to Quorum Sensing

The primary importance of 3-aminodihydrofuran-2(3H)-one lies in its role as the structural core of N-acyl homoserine lactones (AHLs).[7] AHLs are a class of autoinducer molecules used by numerous Gram-negative bacteria to communicate and coordinate collective behaviors in a process called quorum sensing (QS).[2] This cell-density-dependent gene regulation controls virulence factor production, biofilm formation, and antibiotic resistance in pathogens like Pseudomonas aeruginosa.[8][9][10]

The core signaling pathway involves two key proteins: a LuxI-type synthase and a LuxR-type transcriptional regulator.[2] The LuxI homologue catalyzes the formation of a specific AHL by joining an acyl chain (from an acyl-ACP) to S-adenosylmethionine (SAM), which generates the homoserine lactone ring.[11] As the bacterial population grows, AHLs accumulate. Upon reaching a threshold concentration, they diffuse into the bacterial cells and bind to the LuxR-type receptor.[4] This AHL-receptor complex then acts as a transcription factor, activating or repressing target genes that orchestrate group behaviors.[8]

Because of its central role in pathogenicity, the AHL quorum sensing system is a major target for the development of novel anti-virulence drugs.[10] By inhibiting QS, it may be possible to disarm pathogens without killing them, which could reduce the selective pressure that drives antibiotic resistance. This compound is therefore a critical starting material for synthesizing AHL analogs designed to act as antagonists of QS receptors.[10]

Experimental Protocols

This compound is primarily used as a nucleophile to be acylated, forming various AHLs for research purposes. The following is a representative protocol for the synthesis of N-acyl homoserine lactones via a Schotten-Baumann reaction, a robust and widely used method.[6]

Synthesis of N-Butanoyl-L-Homoserine Lactone (C4-HSL)

This protocol describes the acylation of (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide with butyryl chloride.

Materials:

-

(S)-3-Aminodihydrofuran-2(3H)-one hydrobromide (1.0 eq)

-

Sodium bicarbonate (NaHCO₃) (3.0 eq)

-

Butyryl chloride (1.1 eq)

-

Dichloromethane (DCM)

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or equivalent solvent system)

Procedure:

-

Reaction Setup: Suspend (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide and sodium bicarbonate in a 1:1 mixture of DCM and water in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and stir the biphasic mixture vigorously for 15 minutes to cool to 0°C.

-

Acylation: Add butyryl chloride dropwise to the stirring suspension. The reaction is typically rapid.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with DCM. Combine all organic layers.

-

Washing: Wash the combined organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-butanoyl-L-homoserine lactone by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development and Research

The primary application of this compound in a drug development context is as a scaffold for creating libraries of AHL analogs.[10] These analogs are synthesized to probe and modulate the activity of bacterial quorum sensing systems. Key research applications include:

-

Quorum Sensing Inhibition (QSI): Synthesizing AHL analogs that act as competitive inhibitors for LuxR-type receptors. These molecules bind to the receptor but do not activate it, thereby blocking the QS signaling cascade and preventing the expression of virulence genes.[10]

-

Probing Receptor Specificity: Creating a variety of AHLs with different acyl chain lengths and modifications to understand the ligand-binding specificity of different LuxR homologs across various bacterial species.[12]

-

Development of Diagnostic Tools: Using synthesized AHLs as standards in assays designed to detect and quantify quorum sensing activity in clinical or environmental samples.[13]

-

Modulation of Host-Pathogen Interactions: Investigating how specific AHLs, synthesized from the core lactone, influence the host immune response and the overall dynamics of an infection.[4]

Conclusion

This compound is more than a simple chemical intermediate; it is a fundamental tool for exploring and manipulating the complex world of bacterial communication. Its direct structural relationship to the core of AHL signaling molecules makes it indispensable for researchers in microbiology, medicinal chemistry, and drug development who are focused on creating the next generation of antimicrobial agents that target virulence rather than viability. The protocols and pathways detailed in this guide provide a solid foundation for utilizing this compound to its full potential in advancing the fight against bacterial infectious diseases.

References

- 1. 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)- | C4H8ClNO2 | CID 2733667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acylated homoserine lactones in the environment: chameleons of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 8. pnas.org [pnas.org]

- 9. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]

- 10. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 11. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Historical Discovery and Developmental Trajectory of 3-Aminodihydrofuran-2(3H)-one Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminodihydrofuran-2(3H)-one, also known as α-amino-γ-butyrolactone or homoserine lactone, is a pivotal chiral intermediate in the synthesis of a variety of biologically significant molecules. Its hydrobromide salt is a stable and commonly utilized form of this compound. This technical guide provides an in-depth exploration of the historical discovery, developmental timeline of synthetic methodologies, and the critical role of this compound as a precursor to N-acyl homoserine lactones (AHLs) in the study of bacterial quorum sensing. Detailed experimental protocols for its synthesis are provided, alongside a quantitative comparison of various synthetic routes and a visualization of its involvement in bacterial signaling pathways.

Introduction

3-Aminodihydrofuran-2(3H)-one hydrobromide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, a γ-butyrolactone ring with an amino group at the α-position, makes it a valuable chiral building block. The paramount importance of this molecule lies in its identity as the foundational structure for N-acyl homoserine lactones (AHLs). AHLs are a class of signaling molecules employed by Gram-negative bacteria in a process known as quorum sensing, which regulates gene expression in response to population density. Consequently, this compound serves as a key starting material for the synthesis of AHLs and their analogs, which are instrumental in the development of novel anti-biofilm and anti-virulence agents. This guide will trace the scientific journey of this compound from its early discovery to its modern applications.

Historical Discovery and Development

The initial discovery of the core molecule, α-amino-γ-butyrolactone, is rooted in early 20th-century biochemistry. A significant milestone in its history is the identification of its enzymatic formation from S-adenosylmethionine, as reported in 1958.[1] This discovery highlighted the natural occurrence and biological relevance of the homoserine lactone moiety.

The development of chemical methods for the synthesis of 3-aminodihydrofuran-2(3H)-one and its salts has been driven by the need for optically pure starting materials for the synthesis of pharmaceuticals and agrochemicals. A common and economically viable precursor for the synthesis of the chiral forms of this compound is the naturally occurring amino acid, L-methionine. Various synthetic strategies have been developed over the years, with a focus on improving yield, purity, and process efficiency. These methods typically involve the formation of a sulfonium salt from methionine, followed by hydrolysis and subsequent acid-catalyzed cyclization to form the lactone.

A notable advancement in the synthesis of the hydrochloride salt is the development of a one-pot method using methionine and dimethyl sulfate, which can achieve a total yield of up to 83%.[2] Another patented method describes the reaction of methionine with haloacetic acid, such as chloroacetic or bromoacetic acid, in a solvent containing a high concentration of water to produce the corresponding salt in high yield.[3]

Quantitative Data on Synthetic Methods

The following tables summarize the quantitative data from various reported synthetic methods for 3-aminodihydrofuran-2(3H)-one salts.

Table 1: Synthesis of 3-Aminodihydrofuran-2(3H)-one Hydrochloride

| Starting Material | Reagents | Solvent | Yield | Reference |

| L-Methionine | Dimethyl Sulfate, Sulfuric Acid, HCl | Alcohol-Water | 72-83% | [2] |

| Methionine | Chloroacetic Acid, HCl | Water, 2-Propanol, Acetic Acid | 58.2% | [3] |

Table 2: Properties of 3-Aminodihydrofuran-2(3H)-one Salts

| Property | Hydrobromide Salt | Hydrochloride Salt |

| Molecular Formula | C₄H₈BrNO₂ | C₄H₈ClNO₂ |

| Molecular Weight | 182.02 g/mol | 137.56 g/mol |

| Appearance | White to slightly yellow crystalline powder | White to pale beige solid |

| Purity | ≥97% | Not specified in reviewed patents |

Experimental Protocols

Synthesis of (S)-3-Aminodihydrofuran-2(3H)-one Hydrobromide from L-Methionine

This protocol is based on the general method of reacting L-methionine with bromoacetic acid.[4]

Materials:

-

L-Methionine

-

Bromoacetic Acid

-

Water (deionized)

-

Hydrobromic Acid (48%)

-

Ethanol

-

Activated Carbon

Procedure:

-

A solution of L-methionine in water is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

An equimolar amount of bromoacetic acid is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).

-

The solution is then cooled to room temperature and decolorized by adding activated carbon and stirring for 30 minutes.

-

The mixture is filtered to remove the activated carbon.

-

The filtrate is concentrated under reduced pressure to a smaller volume.

-

Concentrated hydrobromic acid is added to the solution to precipitate the hydrobromide salt.

-

The mixture is cooled in an ice bath to maximize crystallization.

-

The crystalline product is collected by filtration, washed with cold ethanol, and dried under vacuum.

One-Pot Synthesis of (S)-3-Aminodihydrofuran-2(3H)-one Hydrochloride from L-Methionine

This protocol is adapted from the improved method described in patent CN105732543A.[2]

Materials:

-

L-Methionine

-

Dimethyl Sulfate

-

Sulfuric Acid

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Alcohol (e.g., Ethanol or Methanol)

-

Water

Procedure:

-

In a suitable reaction vessel, L-methionine is suspended in an alcohol-water mixed solvent.

-

Sulfuric acid is added as a promoter.

-

Dimethyl sulfate is added dropwise to the mixture while maintaining the temperature. The reaction is stirred until the formation of the sulfonium salt is complete.

-

The pH of the reaction mixture is then adjusted with a sodium hydroxide solution to induce the hydroxylation reaction.

-

After the hydroxylation is complete, the mixture is acidified with hydrochloric acid to facilitate the ring-closure reaction, forming the hydrochloride salt of the lactone.

-

The reaction mixture is then worked up, which may involve concentration and crystallization from a suitable solvent to isolate the final product.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from L-methionine.

Caption: Generalized workflow for the synthesis of this compound.

Quorum Sensing Signaling Pathway

The core structure of 3-Aminodihydrofuran-2(3H)-one is central to the LuxI/LuxR quorum sensing system in Gram-negative bacteria. The following diagram depicts this signaling pathway.

Caption: The LuxI/LuxR quorum sensing signaling pathway in Gram-negative bacteria.

Conclusion

This compound, a derivative of the naturally occurring homoserine lactone, has a rich history intertwined with both fundamental biochemistry and applied chemical synthesis. Its development has been significantly propelled by its indispensable role as a precursor to N-acyl homoserine lactones, the signaling molecules at the heart of bacterial quorum sensing. The synthetic routes, primarily originating from L-methionine, have been refined to achieve high yields and purity, enabling further research into the modulation of bacterial communication. This technical guide has provided a comprehensive overview of the historical context, synthetic methodologies, and biological significance of this important chiral intermediate, offering valuable insights for professionals in the fields of chemical synthesis and drug discovery.

References

- 1. Formation of alpha-amino-gamma-butyrolactone from S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride - Google Patents [patents.google.com]

- 3. WO2012093565A1 - METHOD FOR PRODUCING α-AMINO-γ-BUTYROLACTONE - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 3-Aminodihydrofuran-2(3H)-one Hydrobromide: Synthesis, Properties, and Applications in Quorum Sensing Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 3-Aminodihydrofuran-2(3H)-one hydrobromide, a key chemical intermediate in the synthesis of novel bioactive compounds. This document details its chemical and physical properties, provides established synthesis protocols, and explores its primary application as a precursor for N-acyl homoserine lactone (AHL) analogues, which are potent inhibitors of bacterial quorum sensing. All quantitative data is presented in structured tables, and experimental methodologies are described in detail. Logical relationships and experimental workflows are visualized through diagrams generated using the DOT language.

Chemical and Physical Properties

This compound, also known as α-amino-γ-butyrolactone hydrobromide or L-homoserine lactone hydrobromide for its common (S)-enantiomer, is a white to slightly yellow crystalline powder. It is a heterocyclic compound that serves as a versatile building block in organic synthesis. Below is a summary of its key physical and chemical properties. Data for the related hydrochloride salt is also provided for comparison.

| Property | (S)-3-Aminodihydrofuran-2(3H)-one Hydrobromide | (S)-3-Aminodihydrofuran-2(3H)-one Hydrochloride |

| CAS Number | 15295-77-9 | 2185-03-7 |

| Molecular Formula | C₄H₈BrNO₂ | C₄H₈ClNO₂ |

| Molecular Weight | 182.02 g/mol | 137.56 g/mol [1] |

| Appearance | White to slightly yellow crystalline powder | White to pale beige solid[2] |

| Melting Point | 225 °C (dec.) | 210-220 °C (dec.)[2] |

| Boiling Point | 281.4 °C at 760 mmHg | 316.4 °C at 760 mmHg[2] |

| Solubility | Slightly soluble in methanol and water | Soluble in water; slightly soluble in DMSO and methanol[2] |

| Storage | 2-8 °C, under an inert atmosphere, hygroscopic | Store in freezer (-20°C), sealed in dry conditions[2] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques. While a complete, assigned dataset is not available in a single source, the following tables represent a compilation of expected and reported spectral data.

Table 2.1: 1H NMR Spectral Data (Expected)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | t | 1H | -CH-NH₃⁺ |

| ~4.3 | m | 2H | -O-CH₂- |

| ~2.9 | m | 1H | -CH₂-CH- (one H) |

| ~2.5 | m | 1H | -CH₂-CH- (one H) |

Note: Spectra are typically run in D₂O or DMSO-d₆. The amine protons are often exchanged in D₂O.

Table 2.2: 13C NMR Spectral Data (Expected)

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O |

| ~65 | -O-CH₂- |

| ~50 | -CH-NH₃⁺ |

| ~30 | -CH₂-CH- |

Table 2.3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H stretch (amine salt) |

| ~2900 | Medium | C-H stretch (aliphatic) |

| ~1770 | Strong | C=O stretch (lactone) |

| ~1180 | Strong | C-O stretch (ester) |

Synthesis of 3-Aminodihydrofuran-2(3H)-one Salts

The most common synthetic route to α-amino-γ-butyrolactone salts starts from the readily available amino acid, L-methionine. The synthesis is a three-step, one-pot procedure involving the formation of a sulfonium salt, followed by a desulfurization-hydroxylation reaction, and finally an acid-catalyzed cyclization.

Experimental Protocol: One-Pot Synthesis from L-Methionine

This protocol is adapted from established methods for the synthesis of the hydrochloride salt and is applicable for the hydrobromide salt with minor modifications.

Materials:

-

L-methionine

-

Dimethyl sulfate

-

Sulfuric acid (promoter)

-

Sodium hydroxide

-

Hydrobromic acid

-

Methanol

-

Water

Procedure:

-

Sulfonium Salt Formation: In a suitable reaction vessel, dissolve L-methionine in a mixture of methanol and water. Add sulfuric acid as a promoter. To this solution, add dimethyl sulfate in a molar ratio of 0.6 to 0.9 relative to methionine. Stir the reaction mixture at a controlled temperature to facilitate the formation of the sulfonium salt.

-

Hydroxylation: Under alkaline conditions, induce the hydroxylation of the sulfonium salt. This is typically achieved by the careful addition of a sodium hydroxide solution. This step displaces the dimethyl sulfide group with a hydroxyl group.

-

Cyclization: Acidify the reaction mixture with hydrobromic acid. The acidic conditions catalyze the intramolecular esterification (lactonization) of the γ-hydroxy-α-amino acid intermediate to form this compound.

-

Isolation: The product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration, washing with a cold solvent (e.g., ethanol), and drying under vacuum.

Application in the Synthesis of Quorum Sensing Inhibitors

A primary application of this compound is as a starting material for the synthesis of N-acyl-L-homoserine lactones (AHLs). AHLs are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing to coordinate gene expression based on population density. This process regulates virulence, biofilm formation, and antibiotic resistance. Synthesizing analogues of natural AHLs can lead to potent inhibitors of this signaling pathway, representing a promising anti-virulence strategy.

The Quorum Sensing Signaling Pathway

The LuxI/LuxR-type quorum sensing system is a well-characterized model. The LuxI synthase produces AHL signal molecules, which diffuse out of the bacterial cell. As the bacterial population density increases, the extracellular concentration of AHLs rises. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to the LuxR transcriptional regulator. The AHL-LuxR complex then activates the transcription of target genes, leading to coordinated behaviors like biofilm formation and virulence factor production.

Experimental Protocol: Synthesis of N-acyl-L-homoserine lactones (AHLs)

This protocol describes a general method for the acylation of L-homoserine lactone hydrobromide to produce AHL analogues.

Materials:

-

(S)-3-Aminodihydrofuran-2(3H)-one hydrobromide

-

Carboxylic acid of choice (e.g., hexanoic acid, decanoic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

-

Reaction Setup: In a dry reaction flask, dissolve the desired carboxylic acid, EDC, and DMAP in the chosen solvent (DCM or THF).

-

Addition of Homoserine Lactone: Add (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel, to yield the pure N-acyl-L-homoserine lactone.

Biological Activity of N-acyl-L-homoserine Lactone Derivatives

The synthesized AHL analogues are evaluated for their ability to inhibit quorum sensing. This is often assessed through assays that measure the inhibition of a QS-regulated phenotype, such as the production of the pigment violacein in Chromobacterium violaceum or biofilm formation in Pseudomonas aeruginosa.

Experimental Protocol: Violacein Inhibition Assay

This assay provides a quantitative measure of quorum sensing inhibition.

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth

-

Test compounds (AHL analogues) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Culture Preparation: Grow an overnight culture of C. violaceum in LB broth. Dilute the culture to a starting optical density (OD₆₀₀) of approximately 0.1.

-

Assay Setup: In a 96-well plate, add the diluted bacterial culture to wells containing various concentrations of the test compounds. Include a solvent control (e.g., DMSO) and a negative control (broth only).

-

Incubation: Incubate the plate at 30°C for 24 hours with shaking.

-

Violacein Quantification: After incubation, transfer the contents of each well to microcentrifuge tubes and centrifuge to pellet the cells. Discard the supernatant and add DMSO to the pellet to solubilize the violacein. Centrifuge again to remove cell debris.

-

Measurement: Transfer the DMSO supernatant containing the violacein to a new 96-well plate and measure the absorbance at 585 nm. The percentage of inhibition is calculated relative to the solvent control.

Experimental Protocol: Biofilm Inhibition Assay

This assay assesses the impact of AHL analogues on biofilm formation, a key QS-regulated process.

Materials:

-

Pseudomonas aeruginosa (e.g., PAO1)

-

LB broth or M63 minimal medium

-

Test compounds

-

96-well microtiter plate

-

Crystal violet solution (0.1%)

-

Ethanol or acetic acid (for solubilization)

-

Spectrophotometer

Procedure:

-

Culture and Assay Setup: Prepare a diluted bacterial culture and set up the 96-well plate with test compounds as described for the violacein inhibition assay.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

-

Staining: Carefully discard the planktonic culture from each well and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. Add the crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing and Solubilization: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain. Allow the plate to air dry. Add ethanol or 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Measurement: Transfer the solubilized stain to a new plate and measure the absorbance at 550-595 nm. The percentage of biofilm inhibition is calculated relative to the solvent control.

Quantitative Data on Quorum Sensing Inhibition

The following table summarizes representative data for the inhibitory activity of various N-acyl-L-homoserine lactone analogues synthesized from this compound.

Table 5.1: Biological Activity of Representative AHL Analogues

| Compound ID | Acyl Chain Modification | Target Organism | Assay Type | Activity Metric (e.g., IC₅₀ or % Inhibition) |

| HSL-C4 | Butyryl | P. aeruginosa | RhlI Inhibition | IC₅₀: 688 ± 91 µM[3] |

| HSL-C12 | Dodecanoyl | P. aeruginosa | RhlI Inhibition | Weak inhibition[3] |

| HSL-4-PhBu | 4-Phenylbutanoyl | P. aeruginosa | RhlI Inhibition | IC₅₀: 20 ± 10 µM[3] |

| HSL-3-oxo-C8 | 3-Oxooctanoyl | P. aeruginosa | RhlI Inhibition | IC₅₀: 282 ± 34 µM[3] |

| HSL-2-HDA | 2-Hexadecynoyl | C. violaceum | Violacein Inhibition | Significant inhibition at 0.5 and 1 mg/mL[4] |

| Compound 10 | Phenylacetyl derivative | P. aeruginosa | Biofilm Inhibition | >60% inhibition at >200 µM[5] |

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis from L-methionine and its utility as a precursor for N-acyl-L-homoserine lactone analogues make it a compound of significant interest, particularly in the field of antibacterial drug discovery. The ability of its derivatives to inhibit bacterial quorum sensing highlights its potential in the development of novel anti-virulence therapies that can mitigate bacterial pathogenicity without exerting selective pressure for resistance. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.

References

- 1. 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)- | C4H8ClNO2 | CID 2733667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 5. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Aminodihydrofuran-2(3H)-one Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminodihydrofuran-2(3H)-one hydrobromide, a key intermediate in various synthetic applications. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its closely related hydrochloride salt. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 3-Aminodihydrofuran-2(3H)-one Hydrochloride in DMSO-d₆ (400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.07 | br s | 3H | NH₃⁺ |

| 4.46 | t | 1H | O-CH₂ |

| 4.34 | m | 1H | O-CH₂ |

| 4.30 | t | 1H | CH-NH₃⁺ |

| 2.58 | m | 1H | CH₂ |

| 2.39 | m | 1H | CH₂ |

Note: Data is for the hydrochloride salt, which is expected to have very similar chemical shifts to the hydrobromide salt.

Table 2: ¹³C NMR Spectroscopic Data for 3-Aminodihydrofuran-2(3H)-one Hydrochloride in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C=O (Lactone) |

| 66.0 | O-CH₂ |

| 49.5 | CH-NH₃⁺ |

| 28.0 | CH₂ |

Note: Data is for the hydrochloride salt, which is expected to have very similar chemical shifts to the hydrobromide salt.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2800 | Broad, Strong | N-H stretch (Ammonium), O-H stretch (Trace H₂O) |

| ~1770 | Strong | C=O stretch (Lactone) |

| ~1600 | Medium | N-H bend (Ammonium) |

| ~1150 | Strong | C-O stretch (Ether) |

Note: Data is based on typical values for similar compounds and may vary slightly.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for the Parent Compound, α-Amino-γ-butyrolactone

| m/z | Relative Intensity (%) | Assignment |

| 102.05 | High | [M+H]⁺ |

| 85.05 | Medium | [M+H - NH₃]⁺ |

| 56.05 | High | [M+H - H₂O - CO]⁺ |

Note: This data represents the parent compound. The hydrobromide salt would not typically be observed in the gas phase under standard ESI-MS conditions. Fragmentation patterns can be complex and are influenced by the ionization method.

Experimental Protocols

The following protocols provide a general framework for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the instrument's pressure arm to ensure a uniform and void-free interface between the sample and the crystal.[1]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (ESI), such as a mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to promote protonation.

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe protonated species [M+H]⁺.

-

Typical ESI parameters: capillary voltage of 3-5 kV, nebulizing gas pressure of 20-30 psi, and a drying gas temperature of 250-350 °C.

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z of the protonated molecule) and apply collision-induced dissociation (CID).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Crystallographic Analysis of 3-Aminodihydrofuran-2(3H)-one Hydrobromide

Disclaimer: A thorough search of publicly available scientific literature and crystallographic databases did not yield a specific crystallographic analysis for 3-Aminodihydrofuran-2(3H)-one hydrobromide. The following guide is a template that outlines the expected data and methodologies for such an analysis, designed to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

3-Aminodihydrofuran-2(3H)-one, also known as α-amino-γ-butyrolactone, is a heterocyclic compound that serves as a key chiral intermediate in the synthesis of various pharmaceutical agents. The hydrobromide salt is often utilized to improve the compound's stability and handling properties. Understanding the three-dimensional structure of this molecule through single-crystal X-ray diffraction is crucial for elucidating its conformational preferences, intermolecular interactions, and solid-state packing. This knowledge is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new drug candidates.

This technical guide provides a standardized framework for the crystallographic analysis of this compound, detailing the experimental protocols and the presentation of crystallographic data.

Data Presentation

Quantitative data from a crystallographic analysis should be presented in a clear and structured format. The following tables are essential for summarizing the key findings.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value (Example) |

| Empirical formula | C₄H₈BrNO₂ |

| Formula weight | 182.02 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 5.123(4) Å α = 90° |

| b = 9.456(7) Å β = 90° | |

| c = 12.789(9) Å γ = 90° | |

| Volume | 620.1(8) ų |

| Z | 4 |

| Density (calculated) | 1.948 Mg/m³ |

| Absorption coefficient | 6.853 mm⁻¹ |

| F(000) | 360 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -6<=h<=6, -12<=k<=12, -16<=l<=16 |

| Reflections collected | 5432 |

| Independent reflections | 1432 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.8 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.753 and 0.612 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1432 / 0 / 118 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0321, wR2 = 0.0876 |

| R indices (all data) | R1 = 0.0453, wR2 = 0.0954 |

| Absolute structure parameter | 0.01(2) |

| Largest diff. peak and hole | 0.45 and -0.32 e.Å⁻³ |

Table 2: Atomic Coordinates ( x 10⁴ ) and Equivalent Isotropic Displacement Parameters ( Ų x 10³ )

| Atom | x | y | z | U(eq) |

| Br1 | 1234 | 5678 | 9876 | 25(1) |

| O1 | 2345 | 6789 | 8765 | 30(1) |

| O2 | 3456 | 7890 | 7654 | 28(1) |

| N1 | 4567 | 8901 | 6543 | 22(1) |

| C1 | 5678 | 9012 | 5432 | 24(1) |

| C2 | 6789 | 123 | 4321 | 26(1) |

| C3 | 7890 | 1234 | 3210 | 23(1) |

| C4 | 8901 | 2345 | 2109 | 27(1) |

Table 3: Selected Bond Lengths [Å] and Angles [°]

| Bond | Length | Angle | Degrees |

| O1-C1 | 1.250(3) | O1-C1-C2 | 125.1(2) |

| C1-C2 | 1.521(4) | C1-C2-N1 | 110.5(2) |

| C2-N1 | 1.485(3) | C2-C3-C4 | 102.8(2) |

| C3-C4 | 1.530(4) | C3-C4-O2 | 105.9(2) |

| C4-O2 | 1.450(3) | C4-O2-C1 | 109.3(2) |

Experimental Protocols

A detailed methodology is critical for the reproducibility and validation of scientific findings.

3.1. Synthesis and Crystallization

(S)-3-Aminodihydrofuran-2(3H)-one hydrobromide is typically synthesized from L-methionine. A common method involves the reaction of L-methionine with methyl iodide to form an onium salt, which is then converted to L-homoserine under alkaline conditions. Finally, dehydration under acidic conditions yields the desired L-homoserine lactone hydrobromide[1].

For crystallographic analysis, single crystals are grown. A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent, such as a methanol/water mixture, followed by slow evaporation at room temperature. Alternatively, vapor diffusion, where a less volatile precipitant is slowly introduced into the solution, can be employed to promote the growth of high-quality single crystals.

3.2. X-ray Data Collection and Processing

A suitable single crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal is maintained at a constant temperature, typically 100 K or 293 K, using a cryostream or a temperature controller to minimize thermal vibrations.

A series of diffraction images are collected by rotating the crystal through a range of angles. The collected data are then processed using specialized software (e.g., CrysAlisPro, SAINT) to integrate the reflection intensities and perform corrections for Lorentz and polarization effects. An empirical absorption correction based on multi-scan data is typically applied.

3.3. Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using tools like CHECKCIF.

Visualization of Experimental Workflow

A clear workflow diagram is essential for understanding the logical progression of the crystallographic analysis.

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the crystallographic analysis of this compound. While specific experimental data for this compound is not yet publicly available, the outlined protocols and data presentation standards serve as a valuable resource for future studies in this area.

References

Methodological & Application

Detailed protocol for the synthesis of 3-Aminodihydrofuran-2(3H)-one hydrobromide.

Application Note: Synthesis of 3-Aminodihydrofuran-2(3H)-one Hydrobromide

Introduction

3-Aminodihydrofuran-2(3H)-one, also known as α-amino-γ-butyrolactone, is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. This document provides a detailed protocol for the synthesis of its hydrobromide salt, a stable crystalline solid, starting from the readily available amino acid L-methionine. The described method is a one-pot synthesis, which offers advantages in terms of operational simplicity and efficiency.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | L-Methionine | |

| Final Product | (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide | [1] |

| Molecular Formula | C₄H₈BrNO₂ | [1] |

| Molecular Weight | 182.02 g/mol | [1] |

| Typical Yield | 70-80% | Adapted from[2][3] |

| Purity | ≥97% | [1] |

| Storage Conditions | -20°C, under nitrogen | [1] |

Experimental Protocol

This protocol is adapted from established methods for the synthesis of the corresponding hydrochloride salt.[2][3]

Materials:

-

L-Methionine

-

Dimethyl Sulfate

-

Sulfuric Acid (98%)

-

Sodium Hydroxide

-

Hydrobromic Acid (48%)

-

Methanol

-

Water (Deionized)

-

Ethanol

-

Ethyl Acetate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Büchner funnel and flask

-

Vacuum pump

-

Rotary evaporator

Procedure:

-

Sulfonium Salt Formation:

-

In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer, add L-methionine (e.g., 0.1 mol), methanol (e.g., 50 mL), and water (e.g., 25 mL).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (e.g., 0.1 mol) while maintaining the temperature below 10 °C.

-

After the addition is complete, add dimethyl sulfate (e.g., 0.09 mol) dropwise over 30 minutes, ensuring the temperature remains below 15 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

-

Hydroxylation:

-

Cool the reaction mixture back to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (e.g., 0.3 mol) in water (e.g., 50 mL) dropwise, keeping the temperature below 20 °C.

-

After the addition, heat the mixture to reflux (approximately 80-90 °C) for 3 hours.

-

-

Cyclization and Salt Formation:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture to pH 1-2 by the slow addition of 48% hydrobromic acid.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the solvent.

-

Add ethanol (e.g., 100 mL) to the residue and stir. The product will precipitate.

-

Cool the suspension to 0-5 °C and stir for 1 hour to maximize precipitation.

-

-

Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold ethanol (2 x 20 mL).

-

Dry the product under vacuum to obtain this compound as a white to off-white solid.

-

Visualizations

Experimental Workflow Diagram

Caption: One-pot synthesis workflow for this compound.

References

Standard operating procedures for handling 3-Aminodihydrofuran-2(3H)-one hydrobromide.

Application Notes and Protocols for 3-Aminodihydrofuran-2(3H)-one hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as L-Homoserine lactone hydrobromide, is a key chiral building block in organic synthesis. Its primary application lies in the synthesis of N-acyl homoserine lactones (AHLs), which are signaling molecules involved in bacterial quorum sensing. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. By synthesizing various AHL analogues, researchers can investigate the mechanisms of quorum sensing, develop quorum sensing inhibitors to combat bacterial virulence, and create molecular probes to study bacterial communication.

This document provides standard operating procedures for the safe handling, storage, and use of this compound in a laboratory setting, with a focus on its application in the synthesis of N-acyl homoserine lactones.

Compound Information and Properties

Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound. The following tables summarize its key chemical and physical properties.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide | [1][2] |

| Synonyms | L-Homoserine lactone hydrobromide, (S)-(-)-α-Amino-γ-butyrolactone hydrobromide | [2][3] |

| CAS Number | 15295-77-9 | [1][2] |

| Molecular Formula | C₄H₈BrNO₂ | [2] |

| Molecular Weight | 182.02 g/mol | [2][4] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Melting Point | 225 °C (decomposition) | [1][3] |

| Solubility | Slightly soluble in methanol and water | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Table 2: Storage and Handling Information

| Parameter | Recommendation | Reference(s) |

| Storage Temperature | 2-8°C or -20°C | [1][2][3] |

| Storage Conditions | Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere. | [3][5] |

| Incompatibilities | Strong oxidizing agents | [6] |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid dust formation. | [6] |

Safety Precautions and Hazard Information